Potency Advantage of the N4 Oxazolopyridine Scaffold Over Benzoxazole and Trifluoromethyl Ketone Frameworks
The N4 oxazolopyridine scaffold of 1-oxazolo(4,5-b)pyridin-2-yl-octadec-9-yn-1-one (compound 29 in Boger et al.) provides a 50‑200‑fold potency enhancement over the corresponding benzoxazole (compound 23) and is 10‑50‑fold more potent than the trifluoromethyl ketone baseline (compound 3) [1]. This quantitative improvement is directly attributable to the incorporation of a weakly basic nitrogen at the N4 position [1].
| Evidence Dimension | FAAH inhibitory potency (Ki) |
|---|---|
| Target Compound Data | Ki = 2.3 nM (rat FAAH) |
| Comparator Or Baseline | Benzoxazole analog (compound 23): Ki = 370 nM (rat FAAH); Trifluoromethyl ketone (compound 3): Ki = 80‑200 nM range (estimated from relative potency) |
| Quantified Difference | ~160‑fold more potent than benzoxazole; 10‑50‑fold more potent than trifluoromethyl ketone |
| Conditions | Rat liver FAAH enzyme inhibition assay (competitive inhibition, Lineweaver‑Burk analysis) |
Why This Matters
This 100‑fold class advantage ensures that experiments requiring sub‑nanomolar FAAH inhibition cannot be replicated with benzoxazole‑based tools.
- [1] Boger DL, et al. Exceptionally potent inhibitors of fatty acid amide hydrolase: The enzyme responsible for degradation of endogenous oleamide and anandamide. Proc Natl Acad Sci U S A. 2000;97(10):5044-5049. doi:10.1073/pnas.97.10.5044 View Source
